![molecular formula C20H19NO3 B456964 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 438232-72-5](/img/structure/B456964.png)
8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
“8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid” is a specialty product used for proteomics research . It has a molecular formula of C20H19NO3 and a molecular weight of 321.37 .
Synthesis Analysis
The synthesis of quinoline compounds, such as “this compound”, has been a topic of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline scaffold, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline compounds are diverse and depend on the specific synthesis protocol used . For instance, one method involves the use of dilute HCl to prepare quinoline-4-carboxylic acid .Scientific Research Applications
Quinoline and its derivatives, including the specific compound 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, are of significant interest in scientific research due to their diverse range of applications. These compounds are recognized for their potential in medicinal chemistry, environmental science, and material science, owing to their unique structural and chemical properties. The following paragraphs will delve into the various scientific research applications of quinoline derivatives, excluding any information related to drug use, dosage, and side effects as per the requirements.
Applications in Medicinal Chemistry
Quinoline derivatives are extensively studied for their therapeutic potential. They have been identified as key structures in the development of new medicinal agents due to their broad spectrum of biological activities. These compounds have shown promise in antimicrobial, anticancer, and antimalarial therapies, among others. For instance, the role of quinoline and quinazoline alkaloids in medicinal chemistry has been highlighted due to their bioactive properties found in more than 200 naturally occurring alkaloids, offering insights into their use in treating various diseases (Shang et al., 2018).
Environmental Applications
In the context of environmental science, quinoline derivatives have been explored as corrosion inhibitors, showcasing their significance in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal longevity is crucial. The review by Verma, Quraishi, and Ebenso (2020) elaborates on how quinoline derivatives, due to their high electron density and ability to form stable chelating complexes with metallic surfaces, serve as effective anticorrosive agents (Verma et al., 2020).
Applications in Material Science
Quinoline derivatives also find applications in material science, particularly in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been proven valuable for creating novel materials that exhibit photoluminescence, electrofluorescence, and other desirable properties for use in organic light-emitting diodes (OLEDs) and solar cells. The comprehensive review by Lipunova et al. (2018) discusses the synthesis and application of quinazoline and pyrimidine derivatives in this domain, highlighting their role in fabricating materials for electronic devices and luminescent elements (Lipunova et al., 2018).
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . Therefore, future research may focus on the development of new methods and synthetic approaches towards quinoline compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
properties
IUPAC Name |
8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-11-24-15-9-7-14(8-10-15)18-12-17(20(22)23)16-6-4-5-13(2)19(16)21-18/h4-10,12H,3,11H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECQLQVREKZPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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